molecular formula C14H17ClFNO4 B6591805 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid CAS No. 1629658-28-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B6591805
CAS No.: 1629658-28-1
M. Wt: 317.74 g/mol
InChI Key: WJPDYAGKWUKNAA-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1) is a Boc-protected amino acid derivative with the molecular formula C₁₄H₁₇ClFNO₄ and a molecular weight of 317.74 g/mol . Its IUPAC name is (2S)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The compound features a stereospecific (S)-configuration at the α-carbon, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a 4-chloro-3-fluorophenyl side chain. It serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly in drug candidates targeting protease enzymes or receptor-binding domains .

Properties

IUPAC Name

(2S)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPDYAGKWUKNAA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl pyrocarbonate (Boc2O) under mild conditions to form the Boc-protected amino acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted phenyl derivatives and amino acids.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

  • Biology: Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in further reactions. The chloro-fluoro-substituted phenyl ring may interact with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related Boc-protected amino acids, emphasizing substituent effects, physicochemical properties, and synthetic applications.

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-chloro-3-fluorophenyl C₁₄H₁₇ClFNO₄ 317.74 Electron-withdrawing Cl and F substituents; meta/para halogenation
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid (Compound 62) 4-fluorophenyl C₁₄H₁₇FNO₄ 298.29 Single F substituent; simpler halogenation pattern
(S)-2-((Boc)amino)-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl C₁₅H₂₀NO₅ 294.32 Electron-donating OCH₃ group; increased polarity
(S)-2-((Boc)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid 2,6-difluoro-4-hydroxyphenyl C₁₄H₁₇F₂NO₅ 317.29 Hydroxyl group enhances H-bonding; ortho/para F substitution
(S)-2-((Boc)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-(trifluoromethoxy)phenyl C₁₅H₁₇F₃NO₅ 363.30 Strongly electron-withdrawing CF₃O group; meta substitution
Key Observations :
  • Electron Effects : The target compound’s 4-chloro-3-fluorophenyl group introduces a mixed electronic profile (Cl: σp = 0.23; F: σp = 0.06), favoring moderate electron withdrawal. In contrast, methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit electron donation (σp = -0.27), altering reactivity in coupling reactions .
  • Synthetic Utility : The trifluoromethoxy-substituted analog demonstrates higher molecular weight (363.30 g/mol) and steric bulk, which may impede crystallization or chromatographic separation compared to the target compound .
Key Observations :
  • The target compound’s synthesis likely mirrors methods for Compound 62 , but the presence of chloro and fluoro substituents may necessitate longer reaction times or elevated temperatures due to reduced electron density on the aromatic ring.
  • Analogs with hydroxyl groups (e.g., ) require protective group strategies during synthesis to prevent undesired side reactions.

Pharmacological and Industrial Relevance

  • Drug Intermediate Utility : The target compound’s halogenated aromatic ring is prevalent in kinase inhibitors and antiviral agents, where chloro/fluoro groups enhance binding affinity to hydrophobic pockets . Comparatively, methoxy or hydroxyl-substituted analogs (e.g., ) are more common in antibiotics or anti-inflammatory agents due to their polar interactions.
  • Stability and Storage: Boc-protected amino acids like the target compound exhibit superior stability over free amines, enabling long-term storage in pharmaceutical R&D .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid, often referred to as Boc-amino acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1282042-80-1
  • Molecular Formula : C15H18ClFNO4
  • Molecular Weight : 331.76 g/mol

The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups. The presence of a chloro and fluorine substituent on the phenyl ring is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

Study 1: Inhibition of ADAMTS7

A study focused on hydroxamate-based arylsulfonamides demonstrated that modifications in the molecular structure significantly impacted selectivity and potency against ADAMTS7. The introduction of a biphenyl moiety improved selectivity compared to previous compounds . While this compound has not been directly tested, its structural similarities suggest it may exhibit comparable inhibitory effects.

Study 2: Antiproliferative Effects

In vitro studies have indicated that compounds with similar structural characteristics can exhibit antiproliferative effects against various cancer cell lines. For example, certain fluorinated amino acids have shown enhanced cytotoxicity due to their ability to disrupt metabolic processes within cancer cells . The specific effects of this compound on cancer cells remain to be elucidated through targeted research.

Data Summary

Property Value
IUPAC NameThis compound
CAS Number1282042-80-1
Molecular FormulaC15H18ClFNO4
Molecular Weight331.76 g/mol
Potential Biological ActivitiesEnzyme inhibition, Antiproliferative effects

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